molecular formula C21H27NO3 B8526005 1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene CAS No. 57045-11-1

1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene

Cat. No. B8526005
M. Wt: 341.4 g/mol
InChI Key: MFFONHDPTDMIMX-UHFFFAOYSA-N
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Patent
US04004023

Procedure details

A 1.0 kg portion of 80% sulfuric acid was added dropwise to a solution of 237g of Example 2 in 732g of phenetole and the mixture was heated to 50° C for 2 hr. The acid layer was removed and the organic phase was diluted with ether. The ethereal solution was washed with water and with saturated sodium bicarbonate, dried over magnesium sulfate and evaporated. The crude residue which weighed 322g was triturated with 30/60 pet ether and recrystallized from isopropyl alcohol to afford a pure, white solid: mp 79°-82° C; ir (KBr) 3.4 (m), 6.5 (s), 6.6 (m), 8.0 (s), 9.5 (m), 12.2 (m) microns; nmr (CDCl3) 7.4 to 6.7 (8H, m), 5.3 (1H, doublet of quartets), 4.3 (1H, d), 3.97 (2H, q), 1.45 (3H, d), 1.29 (3H, t), 1.22 (9H, s) ppm; ms (molecular ion) 341.
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
237g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
732g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([CH:9]([CH3:22])[CH:10]([C:12]1[CH:17]=[CH:16][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][CH:13]=1)O)([O-:8])=[O:7].[C:23]1([O:29][CH2:30][CH3:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[K+].[Br-]>>[C:18]([C:15]1[CH:16]=[CH:17][C:12]([CH:10]([C:26]2[CH:27]=[CH:28][C:23]([O:29][CH2:30][CH3:31])=[CH:24][CH:25]=2)[CH:9]([N+:6]([O-:8])=[O:7])[CH3:22])=[CH:13][CH:14]=1)([CH3:21])([CH3:20])[CH3:19] |f:3.4|

Inputs

Step One
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
237g
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(O)C1=CC=C(C=C1)C(C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OCC
Name
732g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acid layer was removed
ADDITION
Type
ADDITION
Details
the organic phase was diluted with ether
WASH
Type
WASH
Details
The ethereal solution was washed with water and with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
was triturated with 30/60 pet ether
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to afford a pure, white solid

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C(C)[N+](=O)[O-])C1=CC=C(C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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